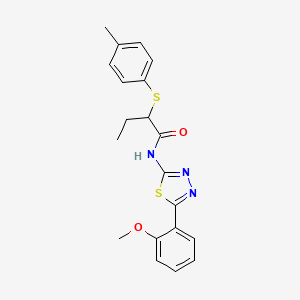

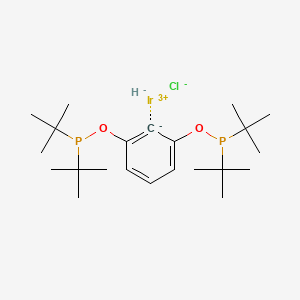

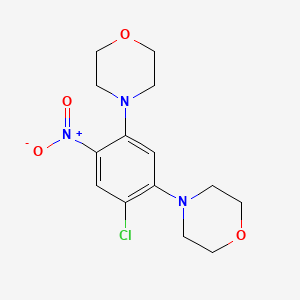

![molecular formula C20H28N4OS B2728195 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 422532-82-9](/img/structure/B2728195.png)

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Quinazoline and its derivatives, including 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide, are recognized for their broad spectrum of biological activities. These heterocyclic compounds have been extensively studied for their potential in medicinal chemistry, particularly for their anti-cancer, antibacterial, anti-inflammatory, and antimalarial activities. The quinazoline nucleus, being stable, allows for the introduction of various bioactive moieties, leading to the synthesis of novel medicinal agents with enhanced biological activities (Tiwary et al., 2016).

Anticancer Properties

Quinazoline derivatives have been a focus of research for their anticancer properties. These compounds, through modification and the introduction of novel functional groups, have shown significant potential in inhibiting the growth of various cancer cell lines. They target multiple pathways involved in cancer progression, including EGFR inhibition, which is crucial for the treatment of various cancers. The development of quinazoline compounds as anticancer agents remains a promising area of research, with a vast array of protein targets and structural diversity allowing for the discovery of new therapeutic agents (Ravez et al., 2015).

Optoelectronic Applications

Beyond their biological activities, quinazoline derivatives have also been explored for their application in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show great value in the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their electroluminescent properties, particularly when substituted with aryl or hetaryl groups, make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This highlights the versatile application potential of quinazoline derivatives beyond the pharmaceutical domain (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been known to interact with a variety of biological targets .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been found to impact a broad range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Quinazoline derivatives have been associated with a wide range of biological activities, suggesting diverse potential effects .

Propiedades

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c1-2-3-13-21-19-16-11-7-8-12-17(16)23-20(24-19)26-14-18(25)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,22,25)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRBAOMGLCEKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

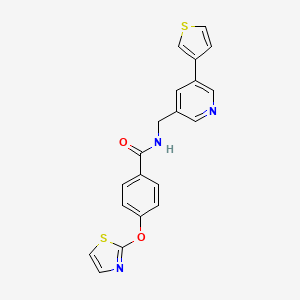

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2728117.png)

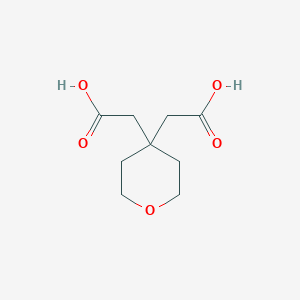

![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B2728118.png)

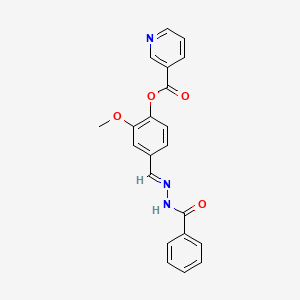

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)

![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)

![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)